1,1-dioxothiolane-3-carboxylic acid

Catalog No.
S775959
CAS No.
4785-67-5
M.F
C5H8O4S
M. Wt
164.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-dioxothiolane-3-carboxylic acid

CAS Number

4785-67-5

Product Name

1,1-dioxothiolane-3-carboxylic acid

IUPAC Name

1,1-dioxothiolane-3-carboxylic acid

Molecular Formula

C5H8O4S

Molecular Weight

164.18 g/mol

InChI

InChI=1S/C5H8O4S/c6-5(7)4-1-2-10(8,9)3-4/h4H,1-3H2,(H,6,7)

InChI Key

ASRQWTBGINUTIX-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1C(=O)O

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)O

Precursor in Organic Synthesis:

Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide (THTCO) serves as a valuable precursor in organic synthesis due to its unique functional group combination. The presence of a carboxylic acid group and a sulfone moiety allows for diverse synthetic transformations. Studies have reported its application in the synthesis of various heterocyclic compounds, including thiophene derivatives, pyrroles, and pyrazoles. [PubChem, Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, ]

Potential Biological Activity:

Limited research suggests potential biological activities associated with THTCO. Studies have explored its anti-inflammatory and antimicrobial properties. However, further research is necessary to validate these findings and elucidate the underlying mechanisms of action. [SCBT, tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, ]

Research Tool in Medicinal Chemistry:

THTCO can be employed as a research tool in medicinal chemistry due to its structural similarity to naturally occurring molecules. By incorporating THTCO into bioactive molecules, researchers can gain insights into the structure-activity relationship and potentially identify novel drug candidates. [Ambeed, 4785-67-5|Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide, ]

1,1-Dioxothiolane-3-carboxylic acid is a sulfur-containing heterocyclic compound characterized by its unique dioxothiolane ring structure. This compound features a carboxylic acid functional group, making it a member of the broader class of carboxylic acids. The presence of sulfur in the dioxothiolane ring contributes to its distinct chemical properties and potential biological activities. The molecular formula is C₅H₆O₄S₂, and the structure includes two carbonyl groups adjacent to the sulfur atoms, which influence its reactivity and interactions with other chemical species.

There is no current information available regarding the mechanism of action of Tetrahydrothiophene-3-ol 1,1-dioxide in biological systems or its interaction with other compounds [].

Typical of carboxylic acids and thiolanes:

  • Esterification: Reacts with alcohols to form esters in the presence of an acid catalyst.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a thiolane derivative.
  • Nucleophilic Acyl Substitution: The carboxylic acid group can be converted into more reactive derivatives such as acid chlorides using reagents like thionyl chloride .

The reactions are often influenced by the presence of the dioxothiolane ring, which can stabilize certain intermediates or enhance reactivity.

Several synthesis methods for 1,1-dioxothiolane-3-carboxylic acid have been documented:

  • Cyclization Reactions: It can be synthesized through cyclization of appropriate precursors containing both thiol and carboxylic acid functionalities under acidic conditions.
  • Oxidative Methods: Oxidation of thiol-containing compounds can yield dioxothiolane derivatives, followed by functionalization to introduce the carboxylic acid group.
  • Multistep Synthesis: A combination of reactions involving alkylation and subsequent oxidation steps can also be employed to construct the desired compound .

1,1-Dioxothiolane-3-carboxylic acid has several potential applications:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound in drug development, particularly for diseases involving oxidative stress or inflammation.
  • Biochemical Research: Its ability to interact with proteins makes it useful in studying enzyme mechanisms and protein-ligand interactions.
  • Agricultural Chemistry: Potential applications in agrochemicals for pest control or as growth regulators have also been explored.

Interaction studies involving 1,1-dioxothiolane-3-carboxylic acid focus on its binding affinities with various biomolecules. Preliminary research suggests that it may interact with enzymes through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions could modulate enzyme activity or stability, making this compound a candidate for further pharmacological exploration.

Several compounds share structural similarities with 1,1-dioxothiolane-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
Thiolane-3-carboxylic acidContains a thiolane ring without dioxo groupsLacks the additional carbonyl functionalities
2-Thiophenecarboxylic acidAromatic thiophene ring with a carboxyl groupExhibits different electronic properties due to aromaticity
2-Mercaptobutyric acidAliphatic chain with a thiol groupMore straightforward reactivity compared to dioxothiolanes

These compounds differ primarily in their electronic properties and reactivity profiles due to variations in their functional groups and ring structures. The unique presence of the dioxothiolane ring in 1,1-dioxothiolane-3-carboxylic acid enhances its potential reactivity and biological activity compared to its analogs.

XLogP3

-0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types